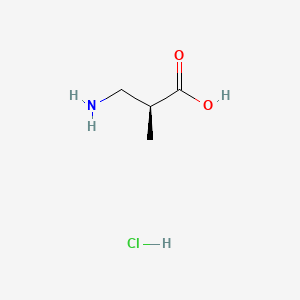

(S)-3-Amino-2-methylpropanoic acid hydrochloride

Vue d'ensemble

Description

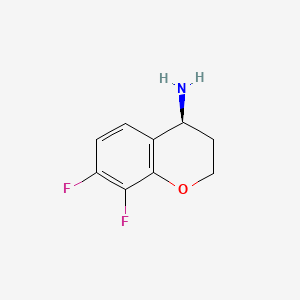

“(S)-3-Amino-2-methylpropanoic acid hydrochloride” is a specific form of an amino acid derivative. The “(S)” denotes the stereochemistry of the molecule, indicating it’s a specific isomer. Amino acids are fundamental building blocks of proteins and play key roles in various biological processes . The “hydrochloride” part refers to the hydrochloric acid salt form of the compound .

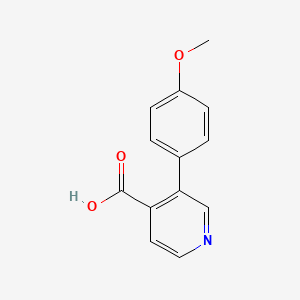

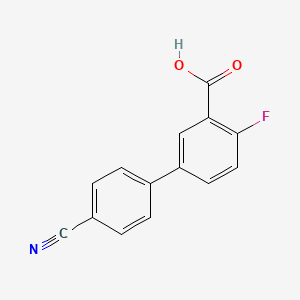

Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a carboxylic acid group (-COOH), an amine group (-NH2), and a methyl group (-CH3) attached to a central carbon atom. The exact structure would depend on the specific locations of these groups on the carbon skeleton .Chemical Reactions Analysis

Amino acids, including their derivatives, can participate in various chemical reactions. They can act as both acids and bases, and can undergo reactions such as amide bond formation (peptide bond formation), which is crucial in protein synthesis .Physical And Chemical Properties Analysis

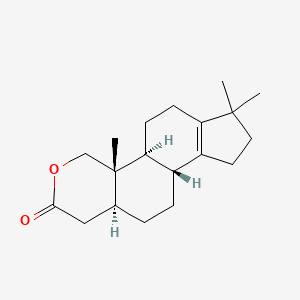

The physical and chemical properties of “(S)-3-Amino-2-methylpropanoic acid hydrochloride” would depend on its specific molecular structure. As an amino acid derivative, it would likely be solid at room temperature, soluble in water, and have specific optical rotation properties due to its chiral center .Applications De Recherche Scientifique

Nonlinear Optical Applications

Hydrochloride salts of amino acids, such as L-Histidine Hydrochloride, have been used in the growth of semi-organic single crystals for nonlinear optical applications . These crystals play a vital role in the generation of a terahertz pulse and its potential applications .

Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) are a novel type of solvent formed by the complexation of hydrogen bond acceptors and donors . Hydrochloride salts could potentially be used as one component in the formation of DESs, which have applications in natural product extraction, drug delivery systems, trace metal determination, nanomaterial synthesis, and electrochemistry .

Pharmaceutical Salts

The formation of pharmaceutical salts can greatly affect the physicochemical and biological properties of active pharmaceutical ingredients (APIs) . The appropriate salt can improve the overall therapeutic and pharmaceutical effects of an API . Therefore, “(S)-3-Amino-2-methylpropanoic acid hydrochloride” could potentially be used in the formation of pharmaceutical salts.

Stability Assessment for Pharmaceutical Salts

Hydrochloride salts of therapeutic agents have been synthesized and characterized for stability assessment . This involves evaluating their chemical potencies, thermal analysis, chemical stability, and water sorption potential .

Solubility Enhancement

One of the most important reasons to employ a salt formation is to address poor aqueous solubility . The hydrochloride salt of “(S)-3-Amino-2-methylpropanoic acid” could potentially enhance its solubility, making it more bioavailable.

Drug Delivery Systems

Hydrochloride salts can increase drug solubility in drug delivery systems . This could potentially make “(S)-3-Amino-2-methylpropanoic acid hydrochloride” a useful compound in the development of new drug delivery systems.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-3-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719293 | |

| Record name | (2S)-3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-2-methylpropanoic acid hydrochloride | |

CAS RN |

925704-45-6 | |

| Record name | Propanoic acid, 3-amino-2-methyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925704-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B594328.png)

![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)

![6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-](/img/structure/B594341.png)